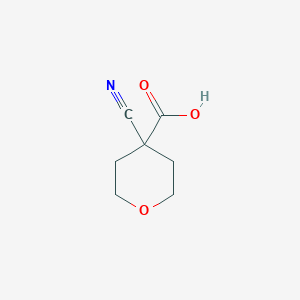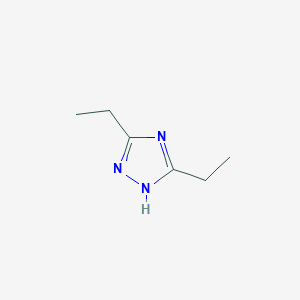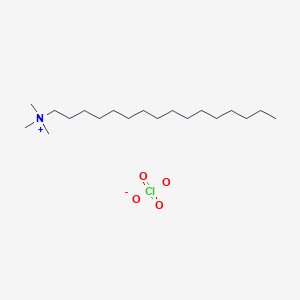
4-cyanotetrahydro-2H-pyran-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyanotetrahydro-2H-pyran-4-carboxylic acid is a chemical compound with the CAS number 848821-06-7 . It is a solid substance .
Molecular Structure Analysis
The molecular formula of 4-cyanotetrahydro-2H-pyran-4-carboxylic acid is C7H9NO3 . The InChI code is 1S/C7H9NO3/c8-5-7(6(9)10)1-3-11-4-2-7/h1-4H2,(H,9,10) .Physical And Chemical Properties Analysis
The molecular weight of 4-cyanotetrahydro-2H-pyran-4-carboxylic acid is 155.15 g/mol . It has a topological polar surface area of 70.3 Ų . The compound is a solid at room temperature .Scientific Research Applications
- 4-Cyanotetrahydro-2H-pyran-4-carboxylic acid is a chemical compound with the molecular formula C7H9NO3 . It is a solid substance and has a CAS Number of 848821-06-7 .
- This compound is used in the preparation of Imidazo [1,2-a]pyridinyl derivatives as IRAK4 inhibitors . IRAK4 is a protein kinase involved in signaling innate immune responses from Toll-like receptors. Inhibitors of IRAK4 are being studied for their potential to treat inflammatory diseases.
- Another compound, Tetrahydropyran-4-yl-carboxylic acid , which is structurally similar to 4-Cyanotetrahydro-2H-pyran-4-carboxylic acid, is used as a biochemical reagent. It can be used as a biological material or organic compound for life science related research .
Safety And Hazards
properties
IUPAC Name |
4-cyanooxane-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c8-5-7(6(9)10)1-3-11-4-2-7/h1-4H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLMLYLFDJEUJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90575631 |
Source


|
| Record name | 4-Cyanooxane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90575631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyanotetrahydro-2H-pyran-4-carboxylic acid | |
CAS RN |
848821-06-7 |
Source


|
| Record name | 4-Cyanooxane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90575631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B1339346.png)
![3-Bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B1339347.png)
![(3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1339351.png)





